REACTION_CXSMILES
|
[N:1]1(C(CC(O)=O)=O)[CH:5]=[CH:4][N:3]=[CH:2]1.[P:12]([OH:15])([OH:14])[OH:13].P(Cl)(Cl)Cl.C.C1([O:27][C:28]2[CH:33]=CC=CC=2)C=CC=CC=1>CO.C1(C)C=CC=CC=1.O>[CH:4]1[N:3]=[CH:2][N:1]([CH2:33][C:28]([P:12]([OH:15])([OH:14])=[O:13])([P:12]([OH:15])([OH:14])=[O:13])[OH:27])[CH:5]=1
|
Name
|
(1-imidazoyl)ethanoic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=O)CC(=O)O
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
reaction temperature for another 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was again heated to 70° C.
|
Type
|
FILTRATION
|
Details
|
filtered through Hyflo bed
|
Type
|
WASH
|
Details
|
washed the bed with hot water (30 ml)
|
Type
|
CUSTOM
|
Details
|
Layers was separated from filtrate, aqueous layer
|
Type
|
WASH
|
Details
|
was washed with toluene (20 ml)
|
Type
|
EXTRACTION
|
Details
|
was then back extracted with water (20 ml)
|
Type
|
ADDITION
|
Details
|
mixed with main aqueous layer
|
Type
|
DISTILLATION
|
Details
|
The water (140 ml) was distilled out
|
Type
|
CUSTOM
|
Details
|
in 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed the concentrated mass for 13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed
|
Type
|
TEMPERATURE
|
Details
|
with chilled 1:2 mixture (30 ml) of water and methanol
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |